Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride
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Overview
Description
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride is a chemical compound with the molecular formula C12H16BrNO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a bromophenyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride typically involves the reaction of 2-bromobenzylamine with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenyl oxides, while reduction can produce amines .
Scientific Research Applications
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of biological processes and as a tool in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The bromophenyl group plays a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. This interaction can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate hydrochloride
- Methyl 2-{[(2-fluorophenyl)methyl]amino}-2-methylpropanoate hydrochloride
- Methyl 2-{[(2-iodophenyl)methyl]amino}-2-methylpropanoate hydrochloride
Uniqueness
Methyl 2-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate hydrochloride is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications .
Properties
IUPAC Name |
methyl 2-[(2-bromophenyl)methylamino]-2-methylpropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2.ClH/c1-12(2,11(15)16-3)14-8-9-6-4-5-7-10(9)13;/h4-7,14H,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCHYUQOJLWUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)NCC1=CC=CC=C1Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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